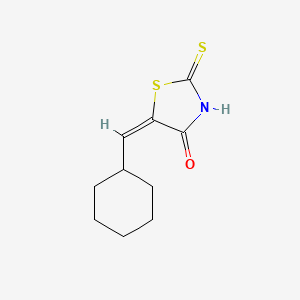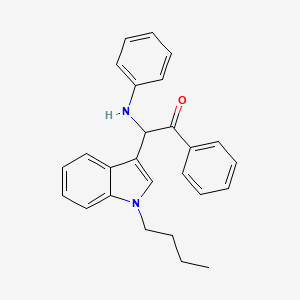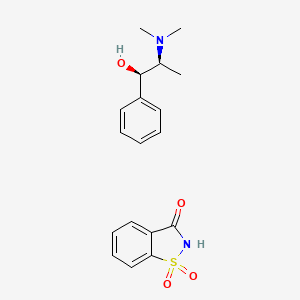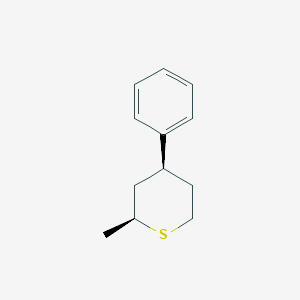
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is an organic compound with the molecular formula C17H16O4 It is known for its unique structure, which includes two methoxyphenyl groups attached to an oxane-2,6-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxane-2,6-dione core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.
Wirkmechanismus
The mechanism of action of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and π-π interactions, while the oxane-2,6-dione core can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Bis(4-hydroxyphenyl)oxane-2,6-dione: Similar structure but with hydroxy groups instead of methoxy groups.
4,4-Bis(4-chlorophenyl)oxane-2,6-dione: Similar structure but with chloro groups instead of methoxy groups.
4,4-Bis(4-nitrophenyl)oxane-2,6-dione: Similar structure but with nitro groups instead of methoxy groups.
Uniqueness
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is unique due to its methoxy groups, which can enhance its solubility and reactivity compared to its analogs. The presence of methoxy groups also allows for further functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
79564-33-3 |
|---|---|
Molekularformel |
C19H18O5 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
4,4-bis(4-methoxyphenyl)oxane-2,6-dione |
InChI |
InChI=1S/C19H18O5/c1-22-15-7-3-13(4-8-15)19(11-17(20)24-18(21)12-19)14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
UGMJMEVYADPJQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CC(=O)OC(=O)C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
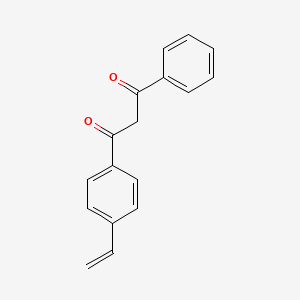
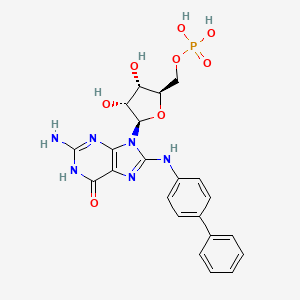
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
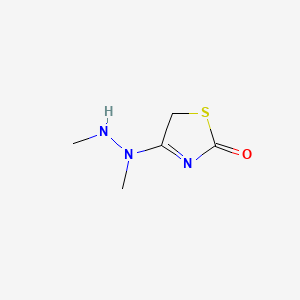
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
